![molecular formula C12H14N2O2 B1415890 [4-(4-Methoxypyrazol-1-ylmethyl)-phenyl]-methanol CAS No. 1879816-70-2](/img/structure/B1415890.png)
[4-(4-Methoxypyrazol-1-ylmethyl)-phenyl]-methanol
Übersicht
Beschreibung
4-(4-Methoxypyrazol-1-ylmethyl)-phenyl]-methanol (4-MeOPM) is an organic compound belonging to the group of phenols. 4-MeOPM has been studied extensively in the scientific community due to its interesting chemical properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-(4-Methoxypyrazol-1-ylmethyl)-phenyl]-methanol and its derivatives have been explored for their antimicrobial properties. A study by Mandala et al. (2013) found that certain compounds synthesized from this chemical exhibited significant antibacterial and antifungal activity, as evidenced by in vitro studies and docking studies with oxidoreductase protein organisms.
Asymmetric Synthesis
This compound has been utilized in asymmetric synthesis. Jung et al. (2000) synthesized a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters, showcasing its utility in creating complex molecular structures.
Crystal Structure Analysis
Research by Liang (2009) focused on the crystal structure analysis of a related compound. This study provides insight into the molecular structure and potential applications in material science.
Surface Site Probing
Methanol has been used to probe the nature of surface sites of metal oxide catalysts, indicating a potential area where derivatives of 4-(4-Methoxypyrazol-1-ylmethyl)-phenyl]-methanol could be applied.
Corrosion Inhibition
Boutouil et al. (2019) investigated the use of a triazole derivative related to this compound as a corrosion inhibitor for mild steel. This highlights its potential in protecting materials against corrosion.
Catalyst-Free Reactions
Zhao et al. (2020) developed a catalyst-free reaction involving a derivative of this compound, which could be significant in developing more sustainable chemical processes.
Antimicrobial Screening
Obasi et al. (2016) synthesized a Schiff base from this compound and evaluated its antimicrobial activity, further confirming its potential in medical applications.
Photophysical Properties
Anderson et al. (2012) discussed the photophysical properties of complexes involving a derivative of this compound, indicating its potential use in photonic and electronic applications.
Corrosion Inhibition Studies
Ma et al. (2017) conducted experimental and computational chemistry studies on triazole derivatives as corrosion inhibitors, highlighting another aspect of its practical application in material protection.
Eigenschaften
IUPAC Name |
[4-[(4-methoxypyrazol-1-yl)methyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-12-6-13-14(8-12)7-10-2-4-11(9-15)5-3-10/h2-6,8,15H,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLDXCAZZOMANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)CC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxypyrazol-1-ylmethyl)-phenyl]-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



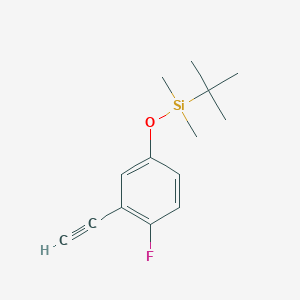
![Ethyl 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B1415808.png)

![1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1415812.png)
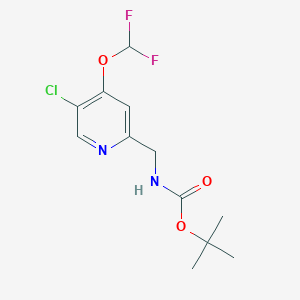
![4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane](/img/structure/B1415817.png)
![7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1415821.png)
![4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B1415822.png)
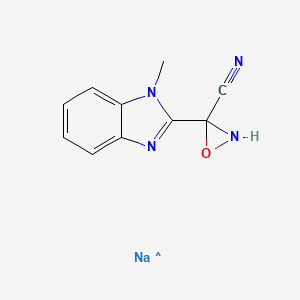
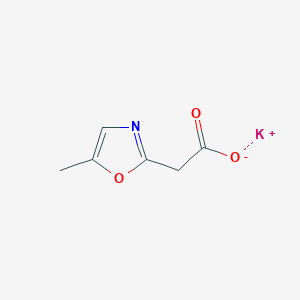
![Ethyl 4-bromo-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B1415825.png)
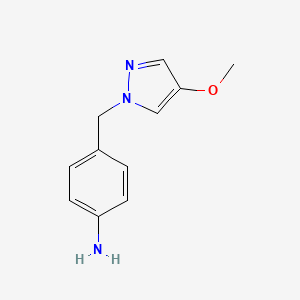

![1-[(3-Bromophenyl)methyl]-4-fluoropiperidine](/img/structure/B1415830.png)